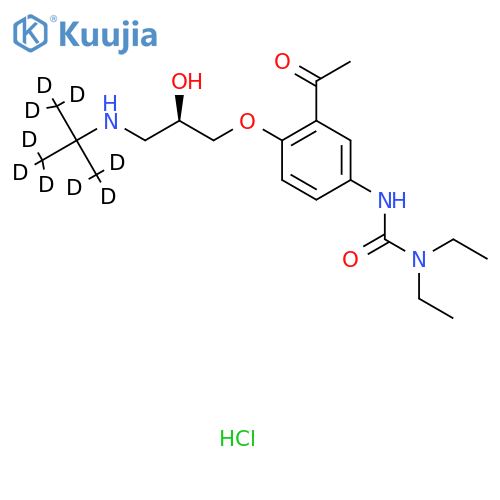Cas no 1330045-90-3 ((R)-(+)-Celiprolol-d9 Hydrochloride)

1330045-90-3 structure
商品名:(R)-(+)-Celiprolol-d9 Hydrochloride
CAS番号:1330045-90-3
MF:C20H34ClN3O4
メガワット:425.010119915009
CID:5065665
(R)-(+)-Celiprolol-d9 Hydrochloride 化学的及び物理的性質
名前と識別子
-
- (R)-(+)-Celiprolol-d9 Hydrochloride
- 3-[3-acetyl-4-[(2R)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride
-
- インチ: 1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m1./s1/i4D3,5D3,6D3;
- InChIKey: VKJHTUVLJYWAEY-ZRKVMCHMSA-N
- ほほえんだ: Cl.O[C@@H](COC1C=CC(=CC=1C(C)=O)NC(N(CC)CC)=O)CNC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 10
- 複雑さ: 474
- トポロジー分子極性表面積: 90.9
(R)-(+)-Celiprolol-d9 Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C254492-1mg |
(R)-(+)-Celiprolol-d9 Hydrochloride |
1330045-90-3 | 1mg |
$ 224.00 | 2023-09-08 | ||
| TRC | C254492-10mg |
(R)-(+)-Celiprolol-d9 Hydrochloride |
1330045-90-3 | 10mg |
$ 1774.00 | 2023-09-08 | ||
| TRC | C254492-5mg |
(R)-(+)-Celiprolol-d9 Hydrochloride |
1330045-90-3 | 5mg |
$ 994.00 | 2023-09-08 |
(R)-(+)-Celiprolol-d9 Hydrochloride 関連文献
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
1330045-90-3 ((R)-(+)-Celiprolol-d9 Hydrochloride) 関連製品
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
